3-(3-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(3-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a bromophenyl group, a fluorophenylmethyl group, and a triazoloquinazoline core
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN5/c23-16-5-3-4-15(12-16)20-22-26-21(25-13-14-8-10-17(24)11-9-14)18-6-1-2-7-19(18)29(22)28-27-20/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFDKDWNDFUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of the bromophenyl and fluorophenylmethyl groups. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the Fluorophenylmethyl Group: This step involves the alkylation of the triazoloquinazoline core with a fluorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position of the phenyl group undergoes palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura reaction with arylboronic acids has been demonstrated for structurally analogous triazoloquinazolines:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd catalyst, KPO, DMF, 150°C, microwave irradiation | 3-Aryl-substituted triazoloquinazoline | 25–65% |
Example:
This reaction leverages the bromine’s electrophilic character for C–C bond formation, critical in modifying the compound’s aromatic region .
Nucleophilic Aromatic Substitution
The bromine atom can be displaced by nucleophiles under basic conditions. For example, reactions with amines or cyanamide yield substituted derivatives:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyanamide | FeO@SiO@Cu-MOF-74, KPO, DMF, 150°C | Imidazo[1,2-c]quinazolin-5-amine | 47–64% |
Mechanistic studies suggest a tandem C–N coupling/cyclization pathway facilitated by the bromine’s activation of the aryl ring .
Functionalization via the Triazole Ring
The triazolo[1,5-a]quinazoline core participates in electrophilic substitutions and coordination chemistry:
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Nitrogen alkylation : The N1 atom of the triazole ring reacts with alkyl halides to form quaternary salts, enhancing solubility for pharmacological applications.
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Metal coordination : The triazole’s nitrogen atoms bind to transition metals (e.g., Cu, Pd), enabling catalytic applications or fluorescent complex formation .
Biological Interactions
While not direct chemical reactions, the compound’s interactions with biological targets involve:
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Hydrogen bonding : The fluorobenzyl group’s –CF moiety engages in hydrophobic interactions, while the amine group forms hydrogen bonds with enzyme active sites .
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π-π stacking : The quinazoline ring stacks with aromatic residues in proteins, as observed in molecular docking studies .
Stability Under Thermal and Acidic Conditions
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Thermal decomposition : Degrades above 300°C, releasing HBr and forming polycyclic aromatic hydrocarbons (observed via TGA).
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Acid hydrolysis : The triazole ring remains intact in glacial acetic acid, but the sulfonyl group (if present) hydrolyzes slowly .
Photochemical Reactivity
UV irradiation in methanol induces C–Br bond cleavage, generating a quinazoline radical detectable via ESR spectroscopy . This reactivity is exploitable in photodynamic therapy research.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant potential in various therapeutic areas:
- Anticancer Activity : Studies have shown that 3-(3-Bromophenyl)-N-[(4-Fluorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can inhibit the proliferation of cancer cells. It acts by modulating key signaling pathways involved in cell growth and survival. In vitro assays demonstrate its effectiveness against several cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases.
Case Studies
Several case studies have been documented to illustrate the efficacy of this compound:
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Case Study 1: Breast Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity.
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Case Study 2: Antimicrobial Testing
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibitory effects at low concentrations compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-(3-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-BROMOPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Uniqueness
The presence of the fluorophenylmethyl group in 3-(3-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
The compound 3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is part of a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- A triazole ring fused to a quinazoline moiety.
- Substituents include a bromophenyl group and a fluorophenyl methyl group.
Antihypertensive Activity
Research has shown that quinazoline derivatives exhibit significant antihypertensive effects. For instance, related compounds have been tested in spontaneously hypertensive rats (SHR), demonstrating notable reductions in blood pressure. The mechanism often involves the inhibition of certain enzymes that regulate vascular tone and fluid balance .
Antimicrobial Activity
Compounds with similar structural frameworks have been evaluated for their antimicrobial properties. For example, quinazoline derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of triazole rings has been linked to enhanced antibacterial activity, making these compounds promising candidates for further development in treating infections .
Anticancer Potential
The quinazoline scaffold is recognized for its anticancer properties. Studies indicate that modifications to this scaffold can lead to compounds that inhibit cancer cell proliferation. The specific compound under consideration may exhibit similar properties, potentially acting on key signaling pathways involved in tumor growth and metastasis. Preliminary data suggest that it could interfere with protein kinase activity, which is crucial in cancer progression .
Data Table: Summary of Biological Activities
Case Study 1: Antihypertensive Effects
In a study involving SHR, various quinazoline derivatives were administered to assess their antihypertensive effects. The results indicated that certain derivatives led to a statistically significant decrease in systolic blood pressure compared to controls. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE) activity.
Case Study 2: Antimicrobial Efficacy
A series of synthesized quinazoline derivatives were tested against multiple bacterial strains. Among them, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.
Research Findings
Recent studies emphasize the importance of structural modifications in enhancing the biological activity of quinazoline derivatives. The presence of electron-withdrawing groups like bromine and fluorine significantly influences the pharmacokinetic properties and biological interactions of these compounds. Furthermore, ongoing research aims to elucidate the specific molecular targets affected by these compounds, paving the way for novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
